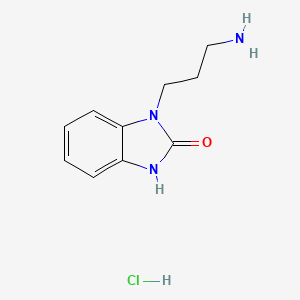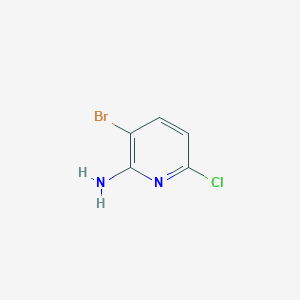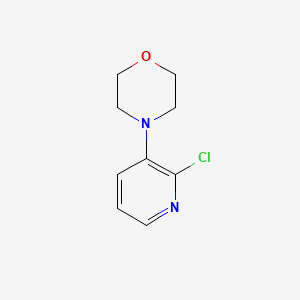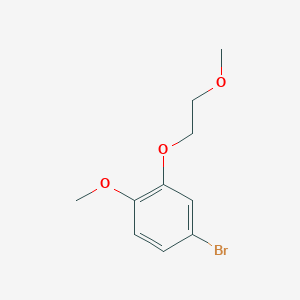![molecular formula C11H9BrN2 B1522667 5-Bromo-2'-methyl-[2,4']bipyridinyl CAS No. 1187168-43-9](/img/structure/B1522667.png)
5-Bromo-2'-methyl-[2,4']bipyridinyl
Descripción general
Descripción
“5-Bromo-2’-methyl-[2,4’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It is a heterocyclic organic compound with a bipyridine structure that is substituted with a methyl and bromine group.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2’-methyl-[2,4’]bipyridinyl” involves a bipyridine structure substituted with a methyl and bromine group. The crystal structure of a similar compound, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been analyzed, revealing two molecules in the asymmetric unit of the title crystal structure .
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine Derivatives A study by Ahmad et al. (2017) details the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives show potential as chiral dopants for liquid crystals and have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the compound's utility in medicinal chemistry and material science (Ahmad et al., 2017).
Metal-Complexing Molecular Rods Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for the preparation of metal-complexing molecular rods, indicating their importance in the development of coordination complexes and potential applications in nanotechnology and molecular electronics (Schwab et al., 2002).
Flexible Polydentate Ligands Charbonnière et al. (2001) describe the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from 5′-methyl-6-bromo-2,2′-bipyridine. This work showcases the compound's role in creating flexible polydentate ligands for complexation with lanthanide(III) cations, further emphasizing its significance in supramolecular chemistry and material science (Charbonnière et al., 2001).
Photocatalytic CO2 Reduction Gholamkhass et al. (2005) explore the use of ruthenium-rhenium binuclear complexes linked by bridging ligands, including 1,3-bis(4'-methyl-[2,2']bipyridinyl-4-yl)propan-2-ol, for photocatalytic CO2 reduction. This research highlights the compound's application in environmental chemistry, particularly in efforts to mitigate climate change by converting CO2 into useful products (Gholamkhass et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-9(4-5-13-8)11-3-2-10(12)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXXJKDELZGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2'-methyl-[2,4']bipyridinyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)

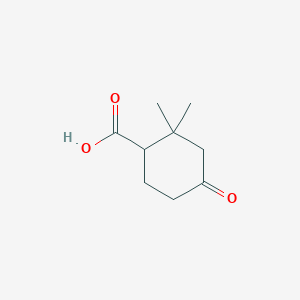
![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)
![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)

